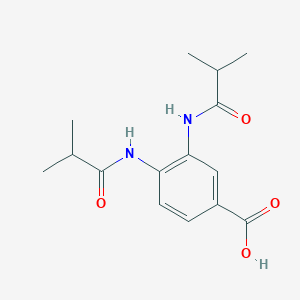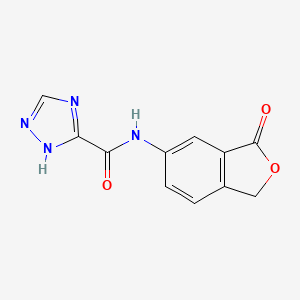![molecular formula C12H11N3O2S B5721458 N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5721458.png)
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide, also known as MPTP, is a chemical compound that has been widely used in scientific research. MPTP is a potent neurotoxin that has been used to induce Parkinson's disease in animal models, leading to a better understanding of the disease and potential treatments.
Mecanismo De Acción
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide is metabolized in the brain by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons through the dopamine transporter. MPP+ then accumulates in the mitochondria of these neurons, leading to oxidative stress and cell death.
Biochemical and physiological effects:
This compound-induced Parkinson's disease in animal models mimics many of the symptoms and biochemical changes seen in human patients. These include a loss of dopaminergic neurons in the substantia nigra, a decrease in dopamine levels in the brain, and the formation of Lewy bodies, which are protein aggregates that are characteristic of the disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide has several advantages for lab experiments, including its ability to selectively destroy dopaminergic neurons and mimic the symptoms of Parkinson's disease. However, it also has limitations, such as the fact that it only induces a partial loss of neurons and does not fully replicate the disease.
Direcciones Futuras
There are several future directions for research on N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide and Parkinson's disease. These include developing new animal models that more accurately replicate the disease, studying the mechanisms underlying the selective vulnerability of dopaminergic neurons, and developing new treatments that target these mechanisms. Additionally, this compound may have applications in other areas of research, such as studying the role of dopamine in other neurological disorders.
Métodos De Síntesis
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide is synthesized through the reaction of 2-furoyl chloride with 3-methyl-2-pyridylamine in the presence of a carbon disulfide reagent. The resulting product is then purified through a series of chemical processes to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide has been widely used in scientific research to study Parkinson's disease. It has been shown to selectively destroy dopaminergic neurons in the substantia nigra of animal models, leading to a loss of dopamine in the brain and the development of Parkinson's-like symptoms. This compound has also been used to study the mechanisms underlying the disease and potential treatments.
Propiedades
IUPAC Name |
N-[(3-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-8-4-2-6-13-10(8)14-12(18)15-11(16)9-5-3-7-17-9/h2-7H,1H3,(H2,13,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKQDFCLSTXSEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5721380.png)


![2-(2-fluorophenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5721393.png)
![4-fluoro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5721396.png)
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5721405.png)
methyl]benzenesulfonamide](/img/structure/B5721409.png)

![N-(3-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5721435.png)

![6-chloro-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5721446.png)
![N-(4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5721459.png)
![4-(2,3-dihydro-1H-indol-1-yl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5721472.png)
